
N-(3-fluorophenyl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-fluorophenyl)-1-methylpiperidin-4-amine” is a compound that contains a fluorophenyl group, a methylpiperidin group, and an amine group . The fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . The methylpiperidin group is a piperidine (a six-membered ring with one nitrogen atom and five carbon atoms) with a methyl group (CH3) attached . The amine group (NH2) is attached to the piperidine ring .
Synthesis Analysis
While specific synthesis methods for “N-(3-fluorophenyl)-1-methylpiperidin-4-amine” are not available, similar compounds are often synthesized through methods such as amidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The fluorophenyl group, the methylpiperidin group, and the amine group would each form a bond with the central carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom, the amine group, and the piperidine ring. Fluorine is highly electronegative, which could make the compound reactive . The amine group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its stability and polarity . The piperidine ring could influence its solubility and reactivity .Scientific Research Applications
Fluorescent Sensor Development
Research highlights the development of fluorescent sensors for detecting volatile amine vapors, crucial in monitoring environmental and health-related hazards. A study introduces a fluorescent sensor with aggregation-induced emission (AIE) properties for the light-up detection of amine vapors, showcasing potential applications in food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).
Fluorescence Enhancement in Organic Compounds
Further exploration in the realm of organic chemistry reveals that N-phenyl substitutions on aminostilbenes lead to enhanced fluorescence. This phenomenon, termed the "amino conjugation effect," indicates a shift towards more planar geometries in the ground state, thereby increasing fluorescence quantum yields. This effect has implications for the design of high-efficiency organic light-emitting diodes (OLEDs) and other photonic materials (Yang et al., 2002).
Material Science Applications
In material science, a novel bipolar phenanthroimidazole derivative demonstrates high efficiency as a host material for green and orange-red phosphorescent OLEDs. The research underlines the potential of such materials in creating devices with low efficiency roll-off at high brightness levels, marking a significant advancement in the field of display technology (Liu et al., 2016).
Polymer Electrolytes Synthesis
Guanidinium-functionalized anion exchange polymer electrolytes have been synthesized through an activated fluorophenyl-amine reaction, demonstrating precise control of cation functionality. This innovation presents a promising avenue for the development of high-performance polymer electrolytes with applications in energy storage and conversion devices (Kim et al., 2011).
Prodrug Development in Cancer Therapy
The synthesis and preclinical evaluation of amino acid prodrugs of novel antitumor benzothiazoles highlight the therapeutic potential of such compounds. Through amino acid conjugation, water-soluble, chemically stable prodrugs rapidly revert to their parent amine, showing potent antitumor properties and manageable toxic side effects. This approach could significantly impact the treatment of cancer, offering a new strategy for drug design and delivery (Bradshaw et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-fluorophenyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSCXLDJLMSROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-methylpiperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

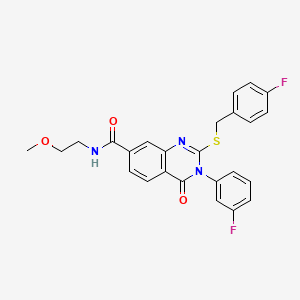
![N-(2,6-dimethylphenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2668553.png)
![5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2668555.png)
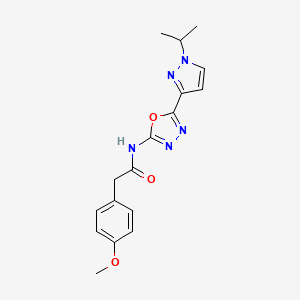


![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B2668562.png)
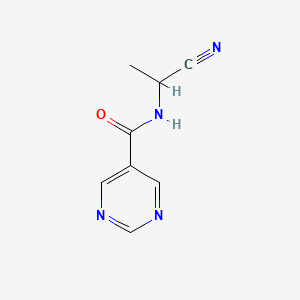
![N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2668564.png)

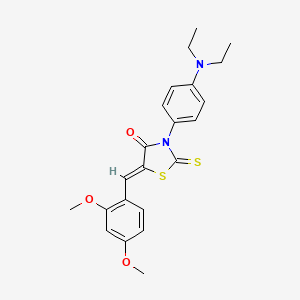
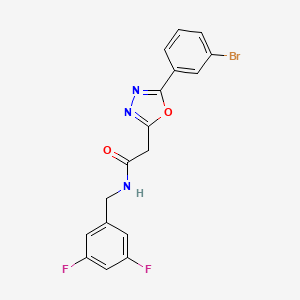
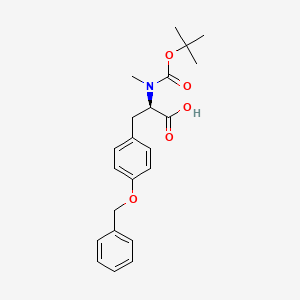
![N-[4-(benzylsulfamoyl)phenyl]acetamide](/img/structure/B2668570.png)